2-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Description
2-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C19H14ClN5O2 and its molecular weight is 379.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Derivatives of pyrazolo[3,4-d]pyrimidine have been extensively studied for their synthetic pathways and chemical properties. For instance, research on 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides demonstrated a high-temperature glycosylation process that could be applied to the synthesis of analogs with potential biological activities (Petrie et al., 1985). Similarly, novel synthetic routes have been developed for benzamide-based 5-aminopyrazoles, leading to pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives with remarkable antiavian influenza virus activity, highlighting the compound's relevance in antiviral research (Hebishy et al., 2020).
Biological Activities and Potential Therapeutic Applications
Research on pyrazolo[3,4-d]pyrimidine derivatives has shown a broad spectrum of biological activities, which could be attributed to structures similar to the specified compound. For example, certain derivatives exhibited significant anti-inflammatory properties by selectively inhibiting COX-2, an enzyme involved in inflammation and pain (Raffa et al., 2009). Moreover, compounds with a pyrazolo[3,4-d]pyrimidine scaffold have shown promising antitumor and antioxidant activities, suggesting their potential in cancer therapy (Hamama et al., 2013).
Antimicrobial and Antiviral Activities
Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antimicrobial activities. For example, novel spiro[pyrazolo[4,3-d]pyrimidinones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones were synthesized and showed potential anticancer activity, emphasizing the structural adaptability of this chemical class in medicinal chemistry (Ismail et al., 2017). Additionally, novel densely functionalized benzodiazepines based on the pyrazolopyrimidobenzodiazepine framework exhibited antibacterial activity toward resistant strains, underlining the importance of these derivatives in addressing antimicrobial resistance (Sheikhi-Mohammareh et al., 2020).
Properties
IUPAC Name |
2-chloro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-12-6-8-13(9-7-12)25-17-15(10-22-25)19(27)24(11-21-17)23-18(26)14-4-2-3-5-16(14)20/h2-11H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYGMVJDAGBJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.